(4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid
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Overview
Description
(4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butoxycarbonyl, chlorine, and fluorine groups. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and tert-butyl chloroformate.
Formation of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced by reacting 4-chloro-2-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine.
Borylation: The resulting intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is widely used for the formation of carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Chemical Biology: Used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of (4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The presence of the tert-butoxycarbonyl, chlorine, and fluorine groups can influence the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the tert-butoxycarbonyl, chlorine, and fluorine substituents, resulting in different reactivity and applications.
4-(tert-Butoxycarbonyl)phenylboronic Acid: Similar structure but without the chlorine and fluorine substituents.
5-Chloro-2-fluorophenylboronic Acid: Lacks the tert-butoxycarbonyl group.
Uniqueness: (4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid is unique due to the combination of its substituents, which impart specific chemical properties and reactivity. This makes it particularly valuable in applications where selective reactivity and stability are required.
Properties
IUPAC Name |
[5-chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClFO4/c1-11(2,3)18-10(15)6-4-9(14)7(12(16)17)5-8(6)13/h4-5,16-17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCTZTKLYDVUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C(=O)OC(C)(C)C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClFO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.48 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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